2-(4-Benzylpiperidin-1-yl)-8-((4-(trifluoromethyl)benzyl)oxy)quinoline
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Overview
Description
2-(4-Benzylpiperidin-1-yl)-8-((4-(trifluoromethyl)benzyl)oxy)quinoline is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with benzylpiperidine and trifluoromethylbenzyl groups. The unique structure of this compound makes it a valuable subject for studies in medicinal chemistry, particularly in the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzylpiperidin-1-yl)-8-((4-(trifluoromethyl)benzyl)oxy)quinoline typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where the quinoline core is functionalized with the benzylpiperidine and trifluoromethylbenzyl groups. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzylpiperidin-1-yl)-8-((4-(trifluoromethyl)benzyl)oxy)quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon (Pd/C) to reduce the quinoline ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the quinoline core or the benzyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Sodium hydride (NaH), dimethylformamide (DMF)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce partially or fully hydrogenated quinoline derivatives.
Scientific Research Applications
2-(4-Benzylpiperidin-1-yl)-8-((4-(trifluoromethyl)benzyl)oxy)quinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-Benzylpiperidin-1-yl)-8-((4-(trifluoromethyl)benzyl)oxy)quinoline involves its interaction with molecular targets such as enzymes and receptors. In the context of Alzheimer’s disease, this compound has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of the disease . The compound may also interact with acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission.
Comparison with Similar Compounds
Similar Compounds
Benzylpiperidine derivatives: These compounds share the benzylpiperidine moiety and are often studied for their pharmacological properties.
Trifluoromethylbenzyl derivatives: Compounds with the trifluoromethylbenzyl group are known for their stability and unique chemical properties.
Uniqueness
2-(4-Benzylpiperidin-1-yl)-8-((4-(trifluoromethyl)benzyl)oxy)quinoline is unique due to the combination of its quinoline core with benzylpiperidine and trifluoromethylbenzyl substituents. This unique structure imparts specific chemical and biological properties that make it a valuable compound for research in various scientific fields.
Properties
IUPAC Name |
2-(4-benzylpiperidin-1-yl)-8-[[4-(trifluoromethyl)phenyl]methoxy]quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27F3N2O/c30-29(31,32)25-12-9-23(10-13-25)20-35-26-8-4-7-24-11-14-27(33-28(24)26)34-17-15-22(16-18-34)19-21-5-2-1-3-6-21/h1-14,22H,15-20H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQQADBHQAYUNV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=NC4=C(C=CC=C4OCC5=CC=C(C=C5)C(F)(F)F)C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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